molecular formula C10H12N2O2 B2683893 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 1876427-05-2

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2683893
CAS No.: 1876427-05-2
M. Wt: 192.218
InChI Key: SOQRLOJNZVASEA-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate amine and carboxamide reagents. One common method involves the use of palladium-mediated cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, base, and solvents such as dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted benzopyran derivatives .

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications. Its structure allows for modifications that can enhance its biological activity and selectivity for specific targets .

Biological Activity

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. It belongs to the benzopyran class of compounds, which are known for their varied biological activities. The structure includes a benzopyran moiety with an amino group and a carboxamide functional group, which are critical for its biological interactions.

The primary mechanism of action for this compound involves its binding affinity to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors play crucial roles in regulating mood, anxiety, and other neurological functions. The compound has been shown to act as a full agonist at these receptors, leading to anxiolytic effects in various behavioral models .

1. Serotonin Receptor Interaction

Research indicates that structural modifications to the compound can enhance its affinity for serotonin receptors. For example, derivatives with specific extracyclic amino substituents demonstrated improved selectivity and binding affinity .

2. Antioxidant Properties

Studies have suggested that compounds related to 3-amino-3,4-dihydro-2H-1-benzopyran exhibit antioxidant activities. This property is beneficial in mitigating oxidative stress-related conditions .

3. Anti-inflammatory Effects

In preclinical models, derivatives of this compound have shown efficacy in reducing inflammation and pain. For instance, one study reported that a related compound significantly reduced edema in an adjuvant-induced arthritis model .

Case Study 1: Anxiolytic Activity

A series of experiments conducted on various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran demonstrated notable anxiolytic effects in vivo. The best-performing compounds were found to be full agonists at the 5-HT1A receptor and exhibited significant behavioral improvements in anxiety models .

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of several benzopyran derivatives. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in neuroprotection and age-related diseases .

Comparative Analysis

To highlight the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:

CompoundSerotonin Receptor AffinityAntioxidant ActivityAnti-inflammatory Effects
3-amino-3,4-dihydro-2H-benzopyranHighModerateSignificant
5-substituted derivativesVariableLowModerate
Other benzopyran derivativesLowHighVariable

Properties

IUPAC Name

3-amino-2,4-dihydrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)10(12)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,12H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQRLOJNZVASEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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